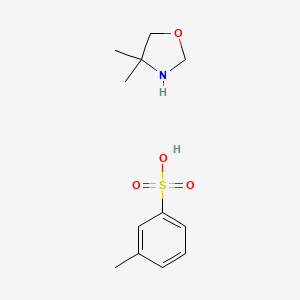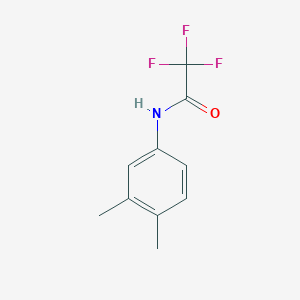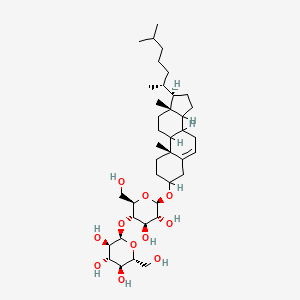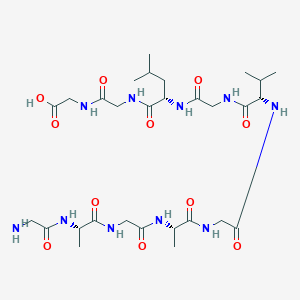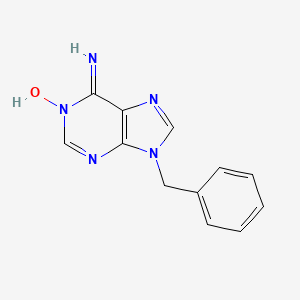![molecular formula C18H22O B14168809 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 41388-81-2](/img/structure/B14168809.png)
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by its benzene ring substituted with prop-2-en-1-yl groups and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. A common method might include:
Starting Material: A benzene derivative with suitable leaving groups.
Reagents: Prop-2-en-1-yl halides (e.g., prop-2-en-1-yl bromide).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation or chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of propyl groups.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving benzene derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In an industrial context, it might act as a monomer or reactant in polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri(prop-2-en-1-yl)benzene: Lacks the ether linkage, potentially altering its reactivity and applications.
1,3,5-Tri(allyl)benzene: Similar structure but with different substituents, affecting its chemical properties.
2-[(Prop-2-en-1-yl)oxy]benzene: A simpler compound with only one prop-2-en-1-yl group and an ether linkage.
Uniqueness
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the combination of multiple prop-2-en-1-yl groups and an ether linkage, which may confer distinct chemical properties and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
41388-81-2 |
|---|---|
Fórmula molecular |
C18H22O |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2-prop-2-enoxy-1,3,5-tris(prop-2-enyl)benzene |
InChI |
InChI=1S/C18H22O/c1-5-9-15-13-16(10-6-2)18(19-12-8-4)17(14-15)11-7-3/h5-8,13-14H,1-4,9-12H2 |
Clave InChI |
WFLUNZJVDSSRMV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C(=C1)CC=C)OCC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
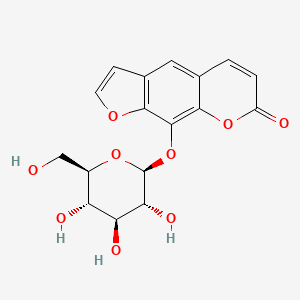
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
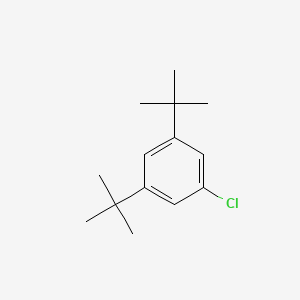
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
